![molecular formula C16H23NO5 B1530967 O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine CAS No. 64263-84-9](/img/structure/B1530967.png)
O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine
Overview
Description
O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine (OBTBS) is an organic compound used in a variety of scientific research applications. OBTBS is a derivative of the amino acid L-serine, an essential amino acid found in proteins. OBTBS is a versatile molecule with a wide range of potential applications in the laboratory setting, including as a substrate for enzymatic reactions, as a reagent for organic synthesis, and as a biocompatible molecule for drug delivery.
Scientific Research Applications
Polymer Synthesis and Material Science
The compound O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine is utilized in the synthesis and polymerization processes of amino acid-derived cyclic carbonates. These processes lead to the formation of polycarbonates with specific optical rotations, indicating the absence of higher-order structures. This methodology has significant implications for the development of new polymeric materials with tailored properties for various applications (Sanda, Kamatani, & Endo, 2001).
Medicinal Chemistry and Drug Design
O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine plays a critical role in the field of medicinal chemistry, especially in the synthesis of protected amino acid derivatives and their polymers. These compounds are vital for creating bioactive molecules and developing drugs with specific functions. For instance, the synthesis of poly-O-tert-butyl-L-serine and related compounds showcases the utility of such protected amino acids in generating polymers for biomedical applications, highlighting their importance in drug design and delivery systems (Tooney & Fasman, 1968).
Organic Synthesis and Chemical Methodology
The utility of O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine extends to organic synthesis, where it serves as a building block for the construction of complex molecules. This includes the development of synthetic strategies for producing orthogonally protected amino acid derivatives, which are crucial intermediates in the synthesis of peptides and peptidomimetics. Such methodologies enable the efficient assembly of molecules with precise structural and functional characteristics, essential for chemical biology research and therapeutic agent development (Temperini et al., 2020).
Advanced Materials and Nanotechnology
Research involving O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine contributes to the advancement of materials science, particularly in the creation of nanoscale structures and materials with unique properties. For example, the synthesis of N-Boc protected oxazolidines from chiral serine demonstrates the compound's role in generating precursors for materials with potential applications in nanotechnology and material science, offering new opportunities for innovation in these fields (Khadse & Chaudhari, 2015).
properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRSZPFMBQNCM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673997 | |
Record name | O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | |
CAS RN |
64263-84-9 | |
Record name | O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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